N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia and euphoria. It has been suggested that the compound’s analgesic activity may also involve κ-opioid receptors .
Mode of Action
AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. The activation of these receptors leads to a decrease in the perception of pain, among other effects .
Biochemical Pathways
pain signaling pathways in the central nervous system. Activation of the μ-opioid receptors can inhibit the release of pain neurotransmitters, thereby reducing the sensation of pain .
Pharmacokinetics
Like other opioids, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The activation of μ-opioid receptors by AH-7921 results in a range of effects. These include analgesia , relaxation , euphoria , and alertness . Adverse effects such asitching , nausea , and tremors have also been reported . There have been various analytically confirmed non-fatal and fatal intoxications involving AH-7921 .
Action Environment
The action, efficacy, and stability of AH-7921 can be influenced by various environmental factors. For instance, the compound’s effects may vary depending on the individual’s physiological state, the presence of other substances, and the method of administration . .
Biochemical Analysis
Biochemical Properties
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide acts as an agonist at the μ-opioid receptor . Its analgesic activity may also involve κ-opioid receptors . The compound has been shown in animals to be generally equipotent to morphine .
Cellular Effects
This compound is a central nervous system depressant . In addition to analgesia, it can cause relaxation, euphoria, and alertness . Occasional itching, nausea, and tremors have been described by self-reporting users .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the μ-opioid receptor . This binding can lead to a decrease in the perception of pain, similar to other opioids .
Temporal Effects in Laboratory Settings
It has been associated with some cases of non-fatal and fatal intoxication .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be generally equipotent to morphine
Preparation Methods
The synthesis of AH 7563 involves the reaction of 1-(dimethylamino)cyclohexane with benzoyl chloride under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
AH 7563 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: AH 7563 can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
AH 7563 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: It serves as a reference standard for the identification and quantification of similar compounds in various samples.
Pharmacology: AH 7563 is used to study the binding affinity and activity of opioid receptors, aiding in the development of new analgesics.
Forensic Science: The compound is utilized in forensic toxicology to detect and analyze opioid-related substances in biological samples
Comparison with Similar Compounds
AH 7563 is structurally similar to other synthetic opioids such as U-47700 and bromadol. it is unique in its specific binding affinity and pharmacological profile. Unlike some other opioids, AH 7563 has a distinct chemical structure that influences its interaction with opioid receptors and its overall potency .
Similar compounds include:
- U-47700
- Bromadol
- Fentanyl analogs
These compounds share similar pharmacological properties but differ in their chemical structures and specific effects .
Properties
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMAHMMQCNOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980781 | |
Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63886-94-2 | |
Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.